1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-methoxyaniline with a thiadiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the thiadiazole derivative to form the final product. Common reagents used in this synthesis include phosgene or triphosgene, and the reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3-Methoxyphenyl)-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea
- 1-(3-Methoxyphenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both methoxy and phenyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBXQLAZFQOKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358208 |
Source
|
Record name | 1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-47-3 |
Source
|
Record name | 1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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